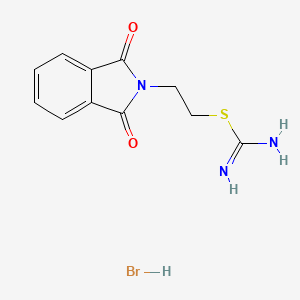

2-(1,3-ジオキソ-2-イソインドリニル)エチルチオ-プセウド尿素 臭化水素酸塩

説明

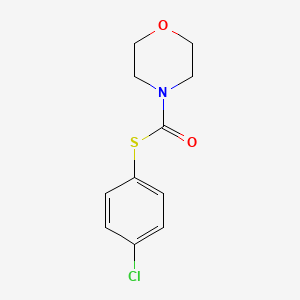

“Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” is a chemical compound with the CAS registry number 52208-11-4 . The term “Pseudourea” refers to the tautomeric enol form HN=C(OH)NH2 of urea known in the form of its esters .

Synthesis Analysis

Isoindolines, which are an important family of compounds present in a wide array of bioactive molecules, can be synthesized using a green synthesis technique . This involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The parent compound of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .Chemical Reactions Analysis

The synthesis of isoindoline derivatives involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学的研究の応用

2-(1,3-ジオキソ-2-イソインドリン)エチルチオニウムブロマイド、別名 2-(1,3-ジオキソ-2-イソインドリニル)エチルチオ-プセウド尿素 臭化水素酸塩の科学研究における応用について調査しました。以下は、独自の応用に関する包括的な分析です。

新規医薬品の合成

イソインドリンは、幅広い生物活性を持つため、医薬品合成における重要な中間体です。 この化合物は、様々な治療用途を持つ新規医薬品の開発に使用できる可能性があります .

生物活性研究

イソインドリン環は、多くの生物活性を持つ低分子に存在します。 これらの分子の生物活性に関する研究は、医学における潜在的な使用に関する知見につながる可能性があります .

複素環式化合物の合成

この化合物は、そのユニークな分子構造により、様々な用途を持つ複雑な複素環式化合物を合成するためのビルディングブロックとして役立ちます .

バイオセンシングとバイオイメージング

インダン-1,3-ジオンなどのイソインドリンの誘導体は、バイオセンシングとバイオイメージングに使用されています。 これは、この化合物がこれらの分野で潜在的な用途を持つことを示唆しています .

エレクトロニクスと光重合

イソインドリン誘導体の汎用性は、エレクトロニクスと光重合にも及び、この化合物が新しい材料や技術の開発において潜在的な研究用途を持つことを示唆しています .

化学反応性研究

N-イソインドリン-1,3-ジオンの豊富な反応性プロファイルは、化学反応と機構を研究する上で貴重です .

この化合物に関する詳細な情報やさらに詳しい問い合わせについては、化学薬品サプライヤーまたは化学研究を専門とする学術機関に問い合わせてみてください.

作用機序

Target of Action

The primary target of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .

Mode of Action

“Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction affects the receptor’s function, potentially altering the signaling pathways it is involved in .

Biochemical Pathways

The interaction of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” with the dopamine receptor D2 can affect various biochemical pathways. These pathways are primarily related to dopamine signaling, which influences a wide array of biological processes, including motor control, reward, and reinforcement .

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic parameters . These parameters include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” are largely dependent on its interaction with the dopamine receptor D2. By modulating the function of this receptor, the compound can influence dopamine signaling and potentially exert effects on mood, motivation, and attention .

将来の方向性

Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Therefore, the future directions of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” could involve further exploration of its potential applications in the field of medicinal chemistry.

特性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S.BrH/c12-11(13)17-6-5-14-9(15)7-3-1-2-4-8(7)10(14)16;/h1-4H,5-6H2,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULZBVGLKDQUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200256 | |

| Record name | Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52208-11-4 | |

| Record name | Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052208114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

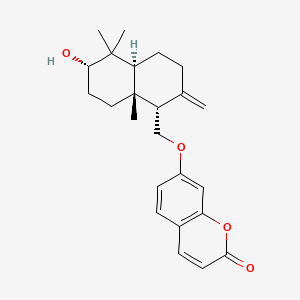

![3-Bromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B1656247.png)

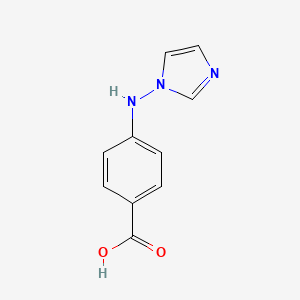

![6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1656252.png)

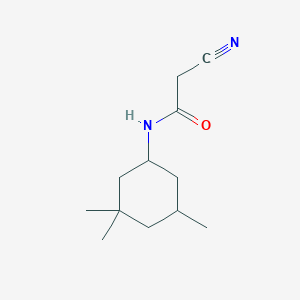

![[[4,4-Dicyano-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)butylidene]amino]urea](/img/structure/B1656255.png)

![1,7-Diethyl-4-(2-methoxyphenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B1656259.png)

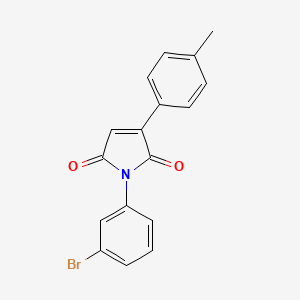

![3-(1,3-Dioxo-4-phenylbenzo[f]isoindol-2-yl)benzoic acid](/img/structure/B1656263.png)

![Dimethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B1656269.png)